2,6-dichloro-N-(2,5-dimethoxyphenyl)benzamide
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Overview
Description
2,6-Dichloro-N-(2,5-dimethoxyphenyl)benzamide is an aromatic compound that features a benzamide core substituted with two chlorine atoms at the 2 and 6 positions and a 2,5-dimethoxyphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2,5-dimethoxyphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzoyl chloride and 2,5-dimethoxyaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,6-dichlorobenzoyl chloride is added dropwise to a solution of 2,5-dimethoxyaniline in an appropriate solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(2,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
2,6-Dichloro-N-(2,5-dimethoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interactions of aromatic compounds with biological macromolecules.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2,5-dimethoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N-phenylbenzamide: Lacks the methoxy groups, which may result in different chemical reactivity and biological activity.
2,5-Dimethoxy-N-phenylbenzamide: Lacks the chlorine atoms, which can affect its electronic properties and interactions with biological targets.
2,6-Dichloro-N-(4-methoxyphenyl)benzamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2,6-Dichloro-N-(2,5-dimethoxyphenyl)benzamide is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical and biological properties. The combination of these substituents can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,6-dichloro-N-(2,5-dimethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-9-6-7-13(21-2)12(8-9)18-15(19)14-10(16)4-3-5-11(14)17/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKSQYNNNOJMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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